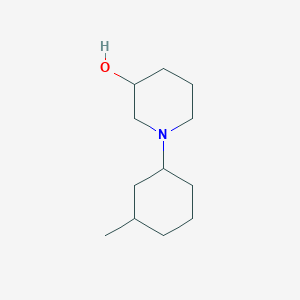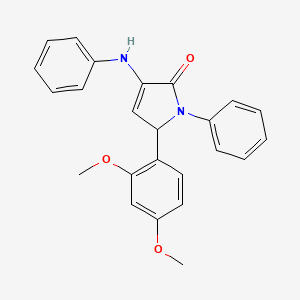![molecular formula C19H20N2O4 B5171009 1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)
1-[4-(4-nitrophenoxy)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-nitrophenoxy)benzoyl]azepane, commonly known as NPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the azepane family, which is a class of organic compounds that contains a six-membered ring with one nitrogen atom. NPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
NPB has been found to be a useful tool in scientific research due to its ability to modulate various biological processes. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. NPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, NPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of NPB is not fully understood, but it is believed to act through multiple pathways. NPB has been shown to modulate the activity of various enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often dysregulated in cancer. NPB has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. In addition, NPB has been found to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
NPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. NPB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, NPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPB in lab experiments is its ability to modulate various biological processes. It has been found to be effective in inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. However, one of the limitations of using NPB is its potential toxicity. It is important to use appropriate safety measures when handling NPB in the lab.
Zukünftige Richtungen
There are several future directions for the use of NPB in scientific research. One potential application is in the development of new cancer treatments. NPB has been found to inhibit the growth of cancer cells, making it a promising candidate for further study. Another potential application is in the treatment of neurodegenerative diseases. NPB has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, NPB could be used in the development of new anti-inflammatory drugs, as it has been found to inhibit the production of pro-inflammatory cytokines.
Synthesemethoden
The synthesis of NPB involves several steps, starting with the reaction of 4-nitrophenol with 4-chlorobenzoyl chloride to form 4-(4-nitrophenoxy)benzoyl chloride. This intermediate is then reacted with azepane in the presence of a base to form NPB. The synthesis method has been optimized to yield high purity and high yield of NPB.
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(4-nitrophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-13-3-1-2-4-14-20)15-5-9-17(10-6-15)25-18-11-7-16(8-12-18)21(23)24/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDJDMKBIJSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Nitrophenoxy)benzoyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)

![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

